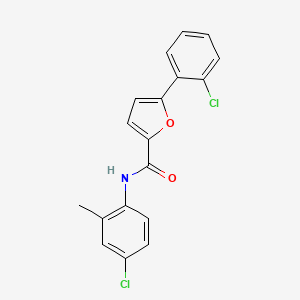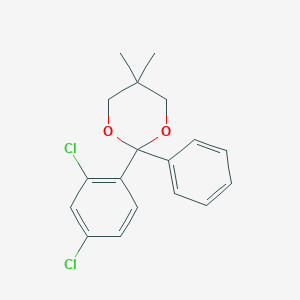
2-(m-Nitrobenzylideneamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-Nitrobenzylideneamino)phenol is an organic compound with the molecular formula C13H10N2O3. It is a Schiff base derived from the condensation of 2-aminophenol and m-nitrobenzaldehyde.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Nitrobenzylideneamino)phenol typically involves the condensation reaction between 2-aminophenol and m-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(m-Nitrobenzylideneamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Reagents such as sodium dichromate (Na2Cr2O7) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a metal catalyst or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenol derivatives
Substitution: Halogenated or nitrated phenol derivatives
Wissenschaftliche Forschungsanwendungen
2-(m-Nitrobenzylideneamino)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 2-(m-Nitrobenzylideneamino)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect biological pathways and enzyme activities, leading to its observed bioactive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-((3-Nitrophenyl)methylene)amino)phenol
- **Phenol, o-((m-nitrobenzylidene)amino)-
- **2-[[(3-Nitrophenyl)methylene]amino]phenol
Uniqueness
2-(m-Nitrobenzylideneamino)phenol is unique due to its specific structural configuration, which combines a phenolic group with a nitro-substituted benzylideneamino moiety.
Eigenschaften
CAS-Nummer |
5348-26-5 |
|---|---|
Molekularformel |
C13H10N2O3 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
2-[(3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10N2O3/c16-13-7-2-1-6-12(13)14-9-10-4-3-5-11(8-10)15(17)18/h1-9,16H |
InChI-Schlüssel |
DMQAKUSKPGNNGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


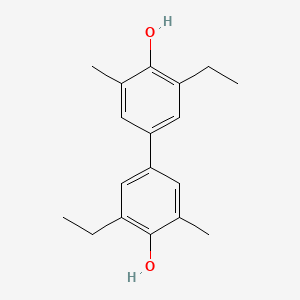
methanone](/img/structure/B11942024.png)
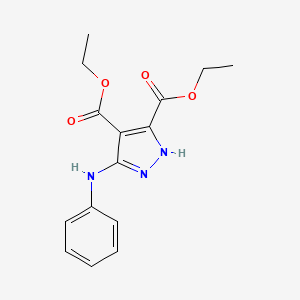
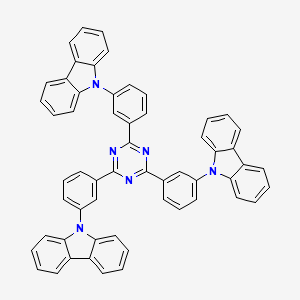

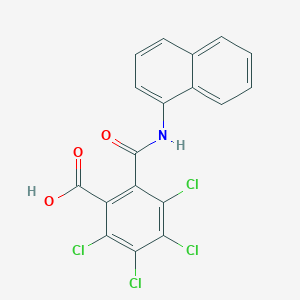
![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)

![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
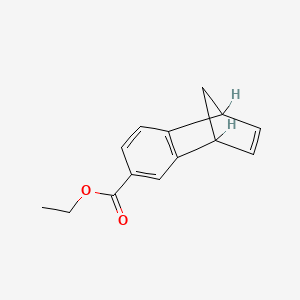
![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)
